Trifluoropyruvyl fluoride

Übersicht

Beschreibung

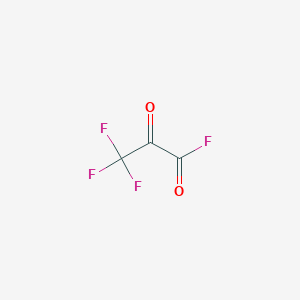

Trifluoropyruvyl fluoride is an organofluorine compound with the molecular formula C3F4O2 It is characterized by the presence of three fluorine atoms and a fluorinated carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trifluoropyruvyl fluoride can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorinating agents and to maintain the necessary reaction conditions. The production methods are designed to maximize yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Trifluoropyruvyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropyruvic acid, while reduction can produce trifluoroethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

Trifluoropyruvyl fluoride serves as a valuable reagent in organic synthesis. Its unique trifluoromethyl group enhances the electrophilicity of carbon centers, making it an effective building block for synthesizing complex molecules. The presence of fluorine atoms can significantly alter the reactivity and stability of intermediates, leading to diverse synthetic pathways. Researchers have utilized TFPF to develop fluorinated derivatives of various organic compounds, which are often more biologically active or exhibit improved properties compared to their non-fluorinated counterparts.

Fluorination Reactions

TFPF is employed in fluorination reactions, where it acts as a source of fluorine. The incorporation of fluorine into organic molecules can enhance their pharmacological properties, making TFPF a key player in the development of new pharmaceuticals. Studies have demonstrated that fluorinated compounds often exhibit increased metabolic stability and bioavailability, which are crucial for drug efficacy.

Pharmaceutical Applications

Drug Development

The pharmaceutical industry has shown significant interest in this compound due to its ability to introduce fluorine into drug candidates. Fluorinated drugs can exhibit improved potency and selectivity against biological targets. For instance, TFPF has been investigated for its potential to modify existing drug scaffolds, enhancing their therapeutic profiles.

Case Studies

- Antiviral Agents : Research has indicated that TFPF-modified compounds can exhibit enhanced antiviral activity. By substituting hydrogen atoms with trifluoropyruvyl groups, researchers have developed novel antiviral agents that show promise against resistant viral strains.

- Anticancer Drugs : TFPF has been used to synthesize fluorinated analogs of known anticancer drugs, leading to compounds with improved efficacy in preclinical models.

Agrochemical Applications

Pesticide Development

In the field of agrochemicals, this compound is being explored for its potential as a pesticide or herbicide. The introduction of fluorine into agrochemical structures can increase their potency and reduce the required application rates, minimizing environmental impact. Research efforts are underway to evaluate the effectiveness of TFPF-derived compounds against various agricultural pests and diseases.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Building block for organic compounds | Enhanced reactivity and stability |

| Pharmaceutical | Drug modification | Improved potency and selectivity |

| Agrochemical | Pesticide development | Increased efficacy and reduced application rates |

Wirkmechanismus

The mechanism by which trifluoropyruvyl fluoride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their activity and function. This can result in the inhibition of specific biochemical pathways and the modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Trifluoroacetic acid

- Trifluoroacetyl chloride

- Trifluoromethyl ketone

Uniqueness

Trifluoropyruvyl fluoride is unique due to its specific combination of fluorine atoms and a fluorinated carbonyl group This structure imparts distinct chemical properties, such as high reactivity and stability, which differentiate it from other similar compounds

Biologische Aktivität

Trifluoropyruvyl fluoride (TFPF), a compound with the chemical formula C₃F₄O₂, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of TFPF, including its synthesis, mechanisms of action, and relevant case studies.

TFPF is a fluorinated derivative of pyruvic acid, characterized by the presence of three fluorine atoms attached to the carbon backbone. The synthesis of TFPF typically involves the reaction of trifluoropyruvic acid with fluoride sources under controlled conditions. Understanding its molecular structure is crucial for elucidating its biological interactions.

The biological activity of TFPF is primarily attributed to its ability to interact with various biomolecules. Research indicates that TFPF may exert its effects through:

- Enzyme Inhibition : TFPF has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Cellular Signaling : The compound may interfere with signaling pathways, affecting cell proliferation and apoptosis.

Toxicological Studies

Toxicological evaluations have revealed that TFPF exhibits varying degrees of toxicity depending on concentration and exposure duration. Key findings include:

- Cytotoxicity : In vitro studies demonstrate that TFPF can induce cytotoxic effects in cultured cells at high concentrations, leading to cell death.

- Neurotoxicity : Emerging evidence suggests that TFPF may impact neuronal cells, although the exact mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have investigated the biological implications of TFPF:

- Antimicrobial Activity : A study reported that TFPF exhibited bactericidal properties against Escherichia coli, suggesting potential applications in antimicrobial formulations .

- Neurodevelopmental Impact : Research has highlighted concerns regarding fluoride exposure during critical developmental periods. While TFPF's specific neurotoxic effects are still being characterized, parallels can be drawn from studies on fluoride compounds indicating potential risks for cognitive development .

- Environmental Impact : Investigations into the environmental persistence of fluorinated compounds like TFPF suggest that they may accumulate in ecosystems, raising concerns about long-term ecological effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-oxopropanoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O2/c4-2(9)1(8)3(5,6)7 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSODUNDFRPXDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382086 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7309-82-2 | |

| Record name | Trifluoropyruvyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.